molecular formula C23H29N5O3S B2751102 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 923166-57-8

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B2751102
CAS No.: 923166-57-8
M. Wt: 455.58
InChI Key: BFPSOTLTTDOQOU-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyrimidine core substituted with a diethylamino group at position 4 and a methyl group at position 4. The phenyl ring attached via an amino linkage is further modified with a 4-methoxy-3-methylbenzenesulfonamide moiety. Its molecular formula is C₂₃H₂₉N₅O₃S, with a molecular weight of approximately 455.6 g/mol.

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3S/c1-6-28(7-2)22-15-17(4)24-23(26-22)25-18-8-10-19(11-9-18)27-32(29,30)20-12-13-21(31-5)16(3)14-20/h8-15,27H,6-7H2,1-5H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPSOTLTTDOQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactionsThe final steps involve the coupling of this intermediate with a sulfonamide derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process usually starts with the preparation of the pyrimidine derivative, followed by coupling with a sulfonamide derivative under controlled conditions. The optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for achieving high yields in both laboratory and industrial settings.

Chemical Reactions

This compound can participate in various chemical reactions, including:

  • Oxidation : Leading to the formation of sulfoxides or sulfones.
  • Reduction : Converting nitro or carbonyl groups into amines or alcohols.
  • Substitution : Introducing new functional groups through electrophilic or nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Medicinal Chemistry

This compound has shown potential as a therapeutic agent due to its ability to inhibit specific enzymes or receptors involved in various diseases. Its structural features allow it to interact effectively with biological targets, making it suitable for drug development aimed at conditions such as cancer and microbial infections.

Case Studies

  • Anticancer Activity : Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in colon and breast cancer cells, suggesting that this sulfonamide could be developed into an effective anticancer agent .
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics. In vitro studies have highlighted its effectiveness against certain bacterial strains, which is critical given the rising issue of antibiotic resistance .

Biochemical Studies

The compound's ability to interact with proteins and enzymes opens avenues for biochemical research. It can serve as a probe to study enzyme mechanisms or as a lead compound for designing inhibitors targeting specific pathways involved in disease progression.

Material Science Applications

In addition to its biological applications, this compound can be utilized in the development of novel materials. Its unique chemical structure may contribute to enhanced properties such as conductivity and stability when incorporated into polymer matrices or other composite materials.

Mechanism of Action

The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent positioning, aromatic ring modifications, and appended functional groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS Number Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Methoxy-3-methylbenzenesulfonamide; 4-diethylamino-6-methylpyrimidin-2-yl C₂₃H₂₉N₅O₃S ~455.6 Enhanced lipophilicity due to 3-methyl group; balanced solubility/bioavailability .
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (923216-86-8) 4-Methoxybenzenesulfonamide (no 3-methyl group) C₂₂H₂₇N₅O₃S 441.5 Reduced lipophilicity compared to target; potentially higher aqueous solubility.
5-Methoxy-2,4-dimethylbenzenesulfonamide analog (923244-17-1) 5-Methoxy-2,4-dimethylbenzenesulfonamide C₂₄H₃₁N₅O₃S ~469.6 Increased steric bulk; possible impact on target binding or metabolic stability.
N-(4-Methoxyphenyl)benzenesulfonamide Simple benzenesulfonamide with 4-methoxyphenyl C₁₃H₁₃NO₃S 263.3 Minimal substitution; baseline for studying sulfonamide bioactivity.
Example 53 () Fluorophenyl, chromenone, pyrazolopyrimidine C₃₃H₂₅F₂N₅O₄ 589.1 Bulky substituents; likely improved receptor affinity but reduced solubility.

Key Structural and Functional Differences

In contrast, the 5-methoxy-2,4-dimethyl variant (CAS 923244-17-1) introduces steric hindrance, which may affect binding to flat enzymatic active sites .

Pyrimidine Core Modifications The diethylamino group at position 4 of the pyrimidine ring contributes to basicity, facilitating hydrogen bonding with acidic residues in target proteins . Compounds like those in replace the diethylamino group with a morpholino or bromo substituent, altering electronic properties and binding kinetics .

Bioactivity and Solubility Trade-offs Simpler analogs (e.g., N-(4-methoxyphenyl)benzenesulfonamide) exhibit lower molecular weights and higher solubility but lack the specificity conferred by the pyrimidine and diethylamino groups . Bulkier derivatives (e.g., Example 53 in ) may show improved target affinity due to extended π-π stacking but suffer from poor pharmacokinetic profiles .

Research Findings and Implications

  • Crystal Structure Insights : Studies on related sulfonamides (e.g., ) reveal that methoxy and methyl groups influence molecular packing and stability, which correlate with shelf life and formulation feasibility .
  • Metabolic Stability: The diethylamino group in the target compound could slow hepatic metabolism compared to morpholino or dimethylamino analogs, prolonging half-life .

Biological Activity

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide, often referred to as a pyrimidine derivative, has garnered attention in recent years for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrimidine ring, an aniline derivative, and a sulfonamide group. Its molecular formula is C24H31N5O3SC_{24}H_{31}N_{5}O_{3}S, with a molecular weight of 445.6 g/mol. The structural formula is represented as follows:

\text{N 4 4 diethylamino 6 methylpyrimidin 2 yl amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide}

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways.
  • DNA/RNA Interaction : Potential intercalation into nucleic acids can disrupt transcription and translation processes.

Anticancer Activity

Research has demonstrated the anticancer potential of this compound through various assays. A notable study evaluated its effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay.

Case Study: Anticancer Efficacy

Cell LineIC50 (µM)Activity Level
U-8710High
MDA-MB-23125Moderate

The results indicated that the compound exhibited significantly higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting its potential as a therapeutic agent in treating aggressive brain tumors .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have tested its efficacy against various bacterial strains using standard disk diffusion methods.

Antimicrobial Efficacy Results

Bacterial StrainZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

The results indicate that this compound possesses significant antibacterial properties, particularly against Staphylococcus aureus .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results were compared to ascorbic acid as a control.

Antioxidant Activity Findings

CompoundDPPH Scavenging Activity (%)
This compound82
Ascorbic Acid90

Although slightly lower than ascorbic acid, the compound demonstrated significant radical scavenging activity, indicating its potential use as an antioxidant in therapeutic applications .

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